Methotrexate α-tert-Butyl Ester is a derivative of Methotrexate, a well-known folic acid antagonist used primarily in cancer therapy and autoimmune diseases. This compound is classified under antimetabolites and antifolates, which inhibit the synthesis of nucleic acids by mimicking natural substrates involved in DNA and RNA synthesis. Methotrexate α-tert-Butyl Ester serves as an intermediate in the synthesis of Methotrexate and is significant in medicinal chemistry due to its potential applications in drug development and therapeutic formulations.
Methotrexate α-tert-Butyl Ester can be sourced from various chemical suppliers and research institutions. It falls under the classification of antimetabolites, specifically as a folic acid antagonist. Its primary role is to inhibit dihydrofolate reductase, an enzyme critical for the synthesis of purine nucleotides and thymidylate, which are essential for DNA replication and cell division.
The synthesis of Methotrexate α-tert-Butyl Ester can be accomplished through several methods:
Methotrexate α-tert-Butyl Ester has a complex molecular structure characterized by several functional groups:
The compound's structural features contribute to its biological activity, particularly its ability to inhibit enzymes involved in nucleotide synthesis.
Methotrexate α-tert-Butyl Ester undergoes various chemical reactions that are crucial for its functionality:
The kinetics of these reactions can vary based on pH, temperature, and the presence of catalysts or enzymes, which are critical for determining the efficacy of this compound in therapeutic applications.
The mechanism of action for Methotrexate α-tert-Butyl Ester involves:
Data indicates that this compound is particularly effective against rapidly dividing cells, making it useful in cancer treatments .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance can provide insights into its structural integrity and purity levels.
Methotrexate α-tert-Butyl Ester has several scientific uses:
Methotrexate α-tert-butyl ester (MTX-α-OtBu) is a strategically modified analogue of methotrexate (MTX), where the α-carboxyl group of the glutamyl residue is esterified with a tert-butyl group. This modification yields a molecular formula of C₂₄H₃₀N₈O₅ and a molecular weight of 510.55 g/mol [1] [5]. The compound retains MTX’s core pteridine-para-aminobenzoic acid structure but features a sterically bulky tert-butyl group at the α-position, which significantly alters its physicochemical behavior. Key molecular properties include:
Table 1: Molecular Properties of Methotrexate α-tert-Butyl Ester
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₂₄H₃₀N₈O₅ | [1] [5] |
Molecular Weight | 510.55 g/mol | [1] |
Melting Point | >211°C (decomposition) | [5] |
LogP (Predicted) | 1.53 | [3] |
Topological Polar Surface Area | 199.54 Ų | [3] |
Solubility in DMSO | 100 mg/mL (195.87 mM) | [1] |
Synthesis of MTX-α-OtBu prioritizes regioselective modification of the α-carboxyl over the γ-carboxyl group, achieved through protective group strategies and coupling reagents:
Table 2: Synthetic Routes for MTX-α-OtBu
Method | Key Reagents/Conditions | Yield/Purity |
---|---|---|
BOP-Mediated Coupling | BOP, DIPEA, DMSO; TFA deprotection | ≥96% (HPLC) [1] |
Acid-Catalyzed Esterification | Isobutylene, H₂SO₄, dichloromethane | Moderate (requires purification) [3] |
Modifying the α- versus γ-carboxyl group of MTX’s glutamate moiety leads to divergent biochemical and pharmacological outcomes:
γ-Esters: γ-Monoesters (e.g., MTX-γ-hexadecyl ester) retain stronger DHFR affinity (IC₅₀ ~2-fold higher than MTX) as the γ-carboxyl points away from the binding site. Longer alkyl chains (C12–C16) further boost cellular uptake via membrane fusion [2] [4].
Biological Activity:
Table 3: Impact of Carboxyl Modification on Biological Properties
Derivative Type | DHFR IC₅₀ (vs. MTX) | Cytotoxicity (IC₅₀) | Cellular Uptake Mechanism |
---|---|---|---|
MTX-α-tert-butyl ester | 5–10× higher | Similar to MTX in vitro | Passive diffusion [1] [7] |
MTX-γ-hexadecyl ester | 2× higher | 0.11 μM (vs. 0.025 μM MTX) | Membrane fusion [2] |
MTX-γ-anilide | 3–5× higher | Comparable to MTX | Passive diffusion [4] |
Concluding Remarks
Methotrexate α-tert-butyl ester exemplifies how targeted carboxyl modification balances lipophilicity and target engagement. Its synthesis leverages regioselective chemistry to preserve the γ-carboxyl for conjugation, while its α-ester group enhances tumor delivery in polymeric formulations. Future designs may combine α-esterification with γ-targeting ligands to further refine tumor specificity.
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7